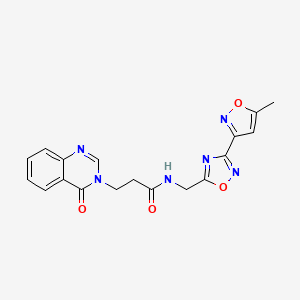

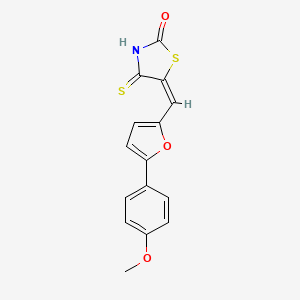

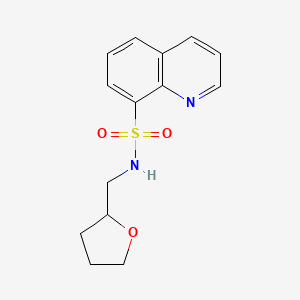

(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one, also known as MFTZT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the thiazolidinone family and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Anticancer and Antitumor Effects

- Thioxothiazolidin-4-one derivatives, including compounds similar to the one , have shown potential in inhibiting tumor growth and tumor-induced angiogenesis in mouse models. These compounds significantly reduced ascites tumor volume, cell number, and increased the life span of mice with Ehrlich Ascites Tumor (Chandrappa et al., 2010).

- Another study synthesized derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid and evaluated their cytotoxicity and apoptosis induction in human leukemia cells. These compounds showed moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner (Chandrappa et al., 2009).

Molecular Structure and Synthesis Studies

- The molecular and solid-state structure of a similar compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was studied using X-ray powder diffraction and density functional theory (DFT). This research provides insights into the molecular interactions and structural properties of such compounds (Rahmani et al., 2017).

Antimicrobial Activities

- The antimicrobial activities of azole derivatives, including compounds structurally similar to the query compound, were evaluated. Some of these synthesized compounds displayed activity against tested microorganisms, highlighting their potential in antimicrobial applications (Başoğlu et al., 2013).

Synthesis Techniques and Reaction Studies

- A study explored the synthesis of methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate and its condensation reactions with active methylene compounds, including 2-thioxothiazolidine-4-one. This research contributes to understanding the synthesis techniques and reaction behaviors of such compounds (Krutošíková et al., 2000).

Antifibrotic and Anticancer Activity

- Amino(imino)thiazolidinone derivatives were synthesized and evaluated for their antifibrotic and anticancer activity. These compounds showed potential as candidates for further testing in these therapeutic areas (Kaminskyy et al., 2016).

Potential Antifertility Agents

- Diaryl derivatives of benzo[b]thiophenes, including structures similar to the query compound, were synthesized and evaluated for potential antifertility agents. These compounds exhibited estrogenic and/or estrogen antagonist activities (Crenshaw et al., 1971).

Propiedades

IUPAC Name |

(5E)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S2/c1-18-10-4-2-9(3-5-10)12-7-6-11(19-12)8-13-14(20)16-15(17)21-13/h2-8H,1H3,(H,16,17,20)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFRPFOVIHXFBV-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=S)NC(=O)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=S)NC(=O)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2916369.png)

![Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2916370.png)

![7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2916371.png)

![3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2916376.png)

![N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2916377.png)